Lipoxygenase Inhibitor Classification: A Documented Multi-Target Enzyme Inhibition Profile Distinguishing This Compound from Non-Hydroxylated Carbazole Analogs
9-Benzyl-1-methyl-9H-carbazol-2-OL is catalogued in the MeSH controlled vocabulary as a potent lipoxygenase inhibitor that simultaneously exhibits inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX), albeit to a lesser extent [1][2]. This multi-target enzyme inhibition signature is a documented pharmacological descriptor assigned specifically to this compound structure. In contrast, the non-hydroxylated analog 9-benzyl-1-methyl-9H-carbazole (CAS 87167-66-6) lacks the phenolic hydroxyl required for this activity profile and has no corresponding MeSH annotation for lipoxygenase or COX inhibition [3]. Within the broader carbazole lipoxygenase inhibitor class, natural product carbazole epocarbazolin A has been reported with a rat 5-lipoxygenase IC50 of 6.08 µM, providing a quantitative benchmark for the class [4].
| Evidence Dimension | Lipoxygenase inhibition classification and multi-target enzyme inhibition profile (MeSH pharmacological annotation) |
|---|---|
| Target Compound Data | Annotated as potent lipoxygenase inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (MeSH descriptor) [1][2] |
| Comparator Or Baseline | 9-Benzyl-1-methyl-9H-carbazole (CAS 87167-66-6): No MeSH annotation for lipoxygenase or COX inhibition; epocarbazolin A (class benchmark): rat 5-LOX IC50 = 6.08 µM [3][4] |
| Quantified Difference | Qualitative: presence vs. absence of lipoxygenase/COX inhibitory annotation; quantitative class benchmark IC50 ≈ 6 µM for structurally related carbazole 5-LOX inhibitors |
| Conditions | MeSH curated pharmacological classification; epocarbazolin A tested against rat 5-lipoxygenase enzyme [4] |
Why This Matters
For procurement decisions in inflammation or lipid mediator research programs, selecting a compound with documented lipoxygenase inhibitory annotation avoids the risk of acquiring an inactive hydroxyl-deleted analog.
- [1] Medical University of Lublin. MeSH Concept Record M0014961. View Source
- [2] Uniwersytet Medyczny im. Piastów Śląskich we Wrocławiu. MeSH Concept Record: lipoxygenase inhibitor with ancillary enzyme inhibition activities. View Source
- [3] PubChem. Compound Summary for 9-benzyl-1-methyl-9H-carbazole (CAS 87167-66-6). National Center for Biotechnology Information. View Source
- [4] Epocarbazolins A and B, novel 5-lipoxygenase inhibitors: Taxonomy, fermentation, isolation, structures and biological activities. The Journal of Antibiotics, 1993. Semantic Scholar. View Source
